molecular formula C7H10N2O B13463174 5-Oxa-2-azaspiro[3.4]octane-7-carbonitrile

5-Oxa-2-azaspiro[3.4]octane-7-carbonitrile

Cat. No.: B13463174
M. Wt: 138.17 g/mol
InChI Key: KJUQFBHSHLSGGY-UHFFFAOYSA-N
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Description

5-Oxa-2-azaspiro[3.4]octane-7-carbonitrile: is a spirocyclic compound that features both oxygen and nitrogen atoms within its structure. This unique arrangement imparts distinct chemical properties, making it a valuable building block in organic synthesis and drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxa-2-azaspiro[3.4]octane-7-carbonitrile typically involves the formation of the spirocyclic ring system through cyclization reactions. One common method includes the annulation of a cyclopentane ring with a nitrogen-containing moiety. The reaction conditions often involve the use of strong bases and solvents such as tetrahydrofuran or dimethylformamide .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and automated synthesis platforms to optimize reaction conditions and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

5-Oxa-2-azaspiro[3.4]octane-7-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Oxa-2-azaspiro[3.4]octane-7-carbonitrile is utilized in various scientific research applications:

    Chemistry: As a building block for the synthesis of complex organic molecules.

    Biology: Used in the development of enzyme inhibitors and receptor modulators.

    Medicine: Investigated for its potential as a pharmacophore in drug discovery.

    Industry: Employed in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Oxa-2-azaspiro[3.4]octane-7-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The pathways involved often include inhibition of enzymatic activity or alteration of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

  • 5-Oxa-2-azaspiro[3.4]octane-7-carboxylic acid hydrochloride
  • 7-Amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylic acid 1,1-dimethylethyl ester
  • 2-(tert-Butoxycarbonyl)-5-oxa-2-azaspiro[3.4]octane-7-carboxylic acid

Uniqueness

5-Oxa-2-azaspiro[3.4]octane-7-carbonitrile is unique due to its nitrile functional group, which imparts distinct reactivity compared to its carboxylic acid or ester counterparts.

Properties

Molecular Formula

C7H10N2O

Molecular Weight

138.17 g/mol

IUPAC Name

5-oxa-2-azaspiro[3.4]octane-7-carbonitrile

InChI

InChI=1S/C7H10N2O/c8-2-6-1-7(10-3-6)4-9-5-7/h6,9H,1,3-5H2

InChI Key

KJUQFBHSHLSGGY-UHFFFAOYSA-N

Canonical SMILES

C1C(COC12CNC2)C#N

Origin of Product

United States

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